DL-threo-2-methylisocitrate (sodium) is a chemical compound that plays a significant role as a substrate for the enzyme isocitrate lyase 1. This enzyme is critical in various metabolic pathways, including the glyoxylate cycle and the methylcitrate cycle, which are essential for the survival of certain microorganisms, particularly pathogens such as Mycobacterium tuberculosis. The compound's structure features a methyl group at the second carbon position, distinguishing it from other isocitrate derivatives and influencing its biochemical interactions and enzymatic activity.
DL-threo-2-methylisocitrate (sodium) can be synthesized through chemical modification of isocitrate. It is available from various chemical suppliers and is utilized primarily in biochemical research settings to study metabolic processes.
This compound falls under the category of organic acids and is classified as a dicarboxylic acid derivative. Its classification is pivotal in understanding its reactivity and role in enzymatic reactions.
The synthesis of DL-threo-2-methylisocitrate (sodium) typically involves several steps:
Industrial production methods mirror laboratory synthesis but are optimized for larger scale operations. These methods also emphasize maximizing yield and purity, often involving multiple purification stages to remove impurities effectively .
DL-threo-2-methylisocitrate (sodium) has a complex molecular structure characterized by:
The stereochemistry of DL-threo-2-methylisocitrate is crucial for its interaction with enzymes, particularly isocitrate lyase 1. Its structural configuration affects its kinetic parameters during enzymatic reactions .
DL-threo-2-methylisocitrate (sodium) primarily undergoes enzymatic reactions catalyzed by isocitrate lyase 1. The key reactions include:
The major products of these enzymatic reactions are succinate and glyoxylate, which are then further metabolized in subsequent metabolic pathways. The presence of specific cofactors and neutral pH conditions are essential for the efficiency of these reactions .
The mechanism of action for DL-threo-2-methylisocitrate (sodium) involves its function as a substrate for isocitrate lyase 1. Upon binding to the enzyme, the compound undergoes cleavage, leading to the formation of succinate and glyoxylate. This reaction is integral to both the glyoxylate cycle and methylcitrate cycle, which are vital for energy production and biosynthesis in certain microorganisms .
Relevant data indicate that DL-threo-2-methylisocitrate (sodium) exhibits distinct kinetic properties when interacting with enzymes like isocitrate lyase 1, with varying Km values depending on substrate concentration .
DL-threo-2-methylisocitrate (sodium) has several scientific applications:
Isocitrate Lyase 1 (ICL1) exhibits remarkable substrate promiscuity, enabling it to process both conventional (isocitrate) and methylated (DL-threo-2-methylisocitrate) substrates within Mycobacterium tuberculosis [1] [4]. Structural analyses reveal that ICL1 accommodates the additional methyl group of DL-threo-2-methylisocitrate sodium through subtle flexibility in its active site architecture. The catalytic cleft maintains conserved residues for aldol cleavage but possesses sufficient plasticity to bind the sterically distinct methylisocitrate moiety without significant conformational rearrangement [4]. Crystallographic studies demonstrate that pyruvate and succinate (cleavage products) co-crystallize within the ICL1 active site, confirming that the methyl group of DL-threo-2-methylisocitrate sodium occupies a hydrophobic pocket formed by conserved aliphatic residues [4].
This dual substrate specificity is evolutionarily significant as it positions ICL1 at the intersection of two critical metabolic cycles: the glyoxylate cycle (isocitrate cleavage) and the methylcitrate cycle (DL-threo-2-methylisocitrate cleavage) [1] [4]. The enzyme’s ability to recognize both substrates enables Mycobacterium tuberculosis to co-metabolize diverse carbon sources during infection, particularly host-derived fatty acids and cholesterol that generate both acetyl-CoA and propionyl-CoA [1] [9]. Substrate recognition is stereospecific, with ICL1 exclusively acting on the threo-D(s) isomer of isocitrate and showing negligible inhibition by the DL-isomer mixture [1].
Kinetic profiling reveals fundamental functional divergence between ICL1 and ICL2 isoforms despite their overlapping metabolic roles. ICL1 demonstrates superior catalytic efficiency (kcat/Km) for DL-threo-2-methylisocitrate sodium compared to ICL2. Quantitative analysis shows ICL1 has a Km of 718 μM and kcat of 1.25 s−1 for this substrate, yielding a catalytic efficiency of 1.74 × 103 M−1s−1 [6] [8]. In contrast, ICL2 exhibits severely compromised affinity for DL-threo-2-methylisocitrate sodium, with a Km exceeding 15 mM – beyond practical measurement due to solubility constraints – rendering it kinetically incompetent for physiological concentrations of this substrate [6] [8].
Table 1: Kinetic Parameters of Mycobacterium tuberculosis Isocitrate Lyase Isoforms
Enzyme | Substrate | Km (μM) | kcat (s−1) | kcat/Km (M−1s−1) |
---|---|---|---|---|
ICL1 | Isocitrate | 188 ± 22 | 5.24 ± 0.31 | 2.79 × 104 |
ICL1 | DL-threo-2-methylisocitrate | 718 ± 85 | 1.25 ± 0.09 | 1.74 × 103 |
ICL2 | DL-threo-2-methylisocitrate | >15,000 | Not determined | Not significant |
Source: Kinetic data derived from recombinant enzyme assays [6] [8]
ICL2 primarily functions as an isocitrate lyase with kinetic parameters optimized for isocitrate cleavage (Km = 44 μM, kcat = 8.7 s−1 in M. smegmatis ortholog) [9]. Its negligible activity toward DL-threo-2-methylisocitrate sodium underscores ICL1’s non-redundant role in propionyl-CoA detoxification via the methylcitrate cycle [4] [6]. This kinetic specialization is reflected in in vivo phenotypes: Mycobacterium tuberculosis ICL1 knockout strains show severe growth defects on propionate or odd-chain fatty acids, while ICL2 knockouts remain largely unaffected [4] [9]. The isoforms’ distinct activation mechanisms further highlight their divergence – ICL2 activity is allosterically enhanced by propionyl-CoA and acetyl-CoA, while ICL1 operates independently of these effectors [9] [10].
DL-threo-2-methylisocitrate sodium participates in complex metabolic crosstalk through its influence on enzymatic regulation across interconnected pathways. Although not a direct allosteric effector itself, its accumulation or depletion serves as a metabolic signal that indirectly modulates enzyme activities [5] [7] [10]. In Pseudomonas aeruginosa, accumulation of methylcitrate cycle intermediates (including DL-threo-2-methylisocitrate) triggers compensatory activation of the glyoxylate shunt through the promiscuous activity of Isocitrate Lyase (AceA), which exhibits secondary 2-methylisocitrate lyase activity [5] [7]. This functional redundancy provides metabolic resilience when specialized methylisocitrate lyase (PrpB) is inhibited or deleted [5] [7].
Mycobacterium tuberculosis ICL1 activity is post-translationally regulated by lysine acylation, with succinylation markedly reducing its catalytic efficiency toward both isocitrate and DL-threo-2-methylisocitrate sodium [1] [9]. Additionally, RamB-mediated transcriptional regulation of the icl1 gene responds to succinyl-CoA levels, creating a feedback loop where methylcitrate cycle flux influences glyoxylate shunt expression [9]. Succinyl-CoA increases RamB’s binding affinity to the icl1 promoter by >10-fold, functioning as a coinducer molecule that enhances icl1 transcription during growth on fatty acids [9].
Table 2: Allosteric Effectors Modulating Isocitrate Lyase 1 Activity
Effector | Organism | Target Site | Functional Consequence | Pathway Impact |
---|---|---|---|---|
Succinyl-CoA | Mycobacterium smegmatis | RamB transcription factor | Increases DNA-binding affinity 10-fold | Upregulates icl1 transcription |
Lysine succinylation | Mycobacterium tuberculosis | ICL1 catalytic domain | Reduces activity by 60-80% | Downregulates methylcitrate cycle |
α-Ketoglutarate | Pseudomonas aeruginosa | PrpB active site | Competitive inhibition (Ki = 45 μM) | Modulates methylcitrate flux |
3-Nitropropionate | Multiple | Catalytic cysteine | Irreversible inhibition | Blocks both glyoxylate/methylcitrate cycles |
Source: Biochemical and genetic studies [1] [5] [9]
The cAMP receptor protein (Crp1) adds another regulatory layer, repressing icl1 expression during growth on glucose [9]. This integrated control ensures carbon source-appropriate regulation: when glucose is abundant, Crp1 suppresses the glyoxylate shunt; during fatty acid metabolism, accumulating succinyl-CoA activates RamB-mediated icl1 induction [9]. DL-threo-2-methylisocitrate sodium thus occupies a pivotal position in this regulatory network – as both a metabolic intermediate and a marker of pathway activity, its concentration indirectly influences transcriptional and post-translational control mechanisms that balance carbon flux between energy production and anabolic functions [5] [9] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7